molecular formula C15H11N3OS B6004429 4-anilino-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-one

4-anilino-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-one

カタログ番号: B6004429
分子量: 281.3 g/mol
InChIキー: JEGJPSBCMPAOGP-RAXLEYEMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-anilino-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-one, also known as PFT-α, is a small molecule inhibitor that selectively inhibits the activity of p53 transcriptional activity. PFT-α has been shown to have potential therapeutic applications in cancer treatment due to its ability to suppress the growth of cancer cells.

作用機序

4-anilino-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-oneα selectively inhibits the transcriptional activity of p53 by binding to its transcriptional activation domain. This prevents the activation of downstream target genes involved in cell cycle arrest and apoptosis. This compoundα has also been shown to inhibit the interaction between p53 and MDM2, which leads to the stabilization of p53 and increased transcriptional activity.
Biochemical and Physiological Effects
This compoundα has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth. This compoundα has also been shown to have neuroprotective effects in models of neurodegenerative diseases.

実験室実験の利点と制限

One advantage of using 4-anilino-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-oneα in lab experiments is its specificity for p53 transcriptional activity. This allows for the selective inhibition of p53 without affecting other cellular processes. However, one limitation of using this compoundα is its potential toxicity. This compoundα has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.

将来の方向性

There are several future directions for the study of 4-anilino-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-oneα. One area of research is the development of this compoundα analogs with improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of this compoundα in combination with other cancer therapies to improve treatment outcomes. Additionally, this compoundα could be studied for its potential use in other diseases such as inflammatory disorders and autoimmune diseases.
Conclusion
In conclusion, this compoundα is a small molecule inhibitor that selectively inhibits the activity of p53 transcriptional activity. It has potential therapeutic applications in cancer treatment, neurodegenerative diseases, and other diseases. This compoundα has been extensively studied in scientific research and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.

合成法

The synthesis method of 4-anilino-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-oneα involves the reaction of 2-aminothiazole and pyridine-4-carboxaldehyde in the presence of aniline. The reaction is carried out in anhydrous ethanol and the product is purified through recrystallization. The yield of this compoundα is around 60-70% and the purity is confirmed through NMR and HPLC analysis.

科学的研究の応用

4-anilino-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-oneα has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compoundα has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. Additionally, this compoundα has been studied for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

特性

IUPAC Name

(5Z)-4-phenylimino-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3OS/c19-15-18-14(17-12-4-2-1-3-5-12)13(20-15)10-11-6-8-16-9-7-11/h1-10H,(H,17,18,19)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGJPSBCMPAOGP-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2C(=CC3=CC=NC=C3)SC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N=C2/C(=C/C3=CC=NC=C3)/SC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。